molecular formula C10H20Cl2N2S B1434837 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride CAS No. 1803562-17-5

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride

Cat. No.: B1434837
CAS No.: 1803562-17-5
M. Wt: 271.2 g/mol
InChI Key: MDDXKOVODIHHOA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the thiazole ring or the amine group.

Scientific Research Applications

4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The amine group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride apart is its unique combination of the thiazole ring and the specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S.2ClH/c1-10(2,3)5-4-8(11)9-6-13-7-12-9;;/h6-8H,4-5,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXKOVODIHHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C1=CSC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 2
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 3
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 4
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 5
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-amine dihydrochloride

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